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N-(4-Fluorobenzyl)cyclopropanamine is a chemical compound with the molecular formula CHFN and a molecular weight of 167.22 g/mol. It features a cyclopropanamine structure substituted with a 4-fluorobenzyl group. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .
Research indicates that N-(4-Fluorobenzyl)cyclopropanamine exhibits significant biological activity, particularly as a potential pharmacological agent. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for studies related to neuropharmacology. Specific studies have shown its potential in modulating serotonin and dopamine receptors, which are critical in treating mood disorders and other neurological conditions .
The synthesis of N-(4-Fluorobenzyl)cyclopropanamine can be achieved through various methods:
N-(4-Fluorobenzyl)cyclopropanamine has several applications:
Studies on N-(4-Fluorobenzyl)cyclopropanamine's interactions with biological systems have revealed its potential effects on neurotransmitter systems. Research indicates that it may act as a selective modulator of certain receptors, which could lead to therapeutic benefits in treating conditions like depression and anxiety. Further studies are required to elucidate its complete pharmacological profile and safety .
N-(4-Fluorobenzyl)cyclopropanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Fluorobenzyl)cyclopropanamine | CHFN | Contains a cyclopropane ring and a fluorobenzyl group |
| 4-Fluoro-N-methylbenzylamine | CHFN | Lacks the cyclopropane structure |
| Cyclopropylamine | CHN | Simpler structure without fluorinated aromatic group |
| N-(benzyl)cyclopropanamine | CHN | No fluorine substitution; different electronic properties |
The unique combination of the cyclopropane ring and the fluorobenzyl substituent gives N-(4-Fluorobenzyl)cyclopropanamine distinct properties that may enhance its biological activity compared to similar compounds .
Corrosive